4-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)morpholine
Description
Properties
IUPAC Name |
4-[8-[(2-chlorophenyl)methoxy]quinolin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c21-17-6-2-1-4-16(17)14-25-18-7-3-5-15-8-9-19(22-20(15)18)23-10-12-24-13-11-23/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSSVGQDIXUJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The morpholine group at position 2 originates from SNAr displacement of a halogen (typically chlorine) on the quinoline ring. This reaction proceeds under base-promoted conditions (e.g., K₂CO₃ in DMF at 120°C for 24 h), achieving yields up to 92% . The electron-withdrawing quinoline nitrogen enhances the electrophilicity of the C2 position, facilitating morpholine substitution.
Reaction Conditions Table
| Reactant | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Chloroquinoline derivative | Morpholine, K₂CO₃, DMF, 120°C, 24 h | 4-Morpholinoquinoline derivative | 92% |
Ether Cleavage of 2-Chlorobenzyloxy Group
The 8-(2-chlorobenzyloxy) group undergoes acid-catalyzed cleavage. For example, HBr in acetic acid selectively removes the benzyloxy group, yielding 8-hydroxyquinoline derivatives . This reaction is critical for generating intermediates for further functionalization.
Key Observations
-
Reaction proceeds via protonation of the ether oxygen, followed by SN1-like cleavage.
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The 2-chloro substituent on the benzyl group slightly retards reactivity compared to non-halogenated analogs .
Electrophilic Substitution on Quinoline Core
The quinoline ring undergoes regioselective electrophilic substitution. The morpholine group at C2 directs incoming electrophiles to C5 and C7 positions due to its electron-donating nature, while the 2-chlorobenzyloxy group at C8 deactivates the adjacent C7 and C9 positions .
Documented Reactions
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Nitration : Mixed HNO₃/H₂SO₄ at 0–5°C introduces nitro groups preferentially at C5.
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Sulfonation : Oleum (20% SO₃) sulfonates at C7 with 75% regioselectivity .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings at halogenated positions. For instance, introducing a bromine at C3 via directed ortho-metallation enables aryl boronic acid coupling under Pd(PPh₃)₄ catalysis .
Example Reaction
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| 3-Bromo-4-morpholinoquinoline | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | 3-(4-Methoxyphenyl)quinoline | 68% |
Functionalization of Morpholine Substituent
The morpholine nitrogen undergoes alkylation or acylation under mild conditions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF/NaH to yield N-alkyl morpholinium salts .
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Acylation : Acetic anhydride in pyridine acetylates the nitrogen, confirmed by IR ν(C=O) at 1680 cm⁻¹ .
Reductive Transformations
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) selectively reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline while preserving the morpholine and benzyloxy groups .
Conditions & Outcomes
| Pressure (psi) | Temperature (°C) | Time (h) | Conversion |
|---|---|---|---|
| 50 | 25 | 12 | 98% |
Coordination Chemistry
The quinoline nitrogen and morpholine oxygen act as bidentate ligands for transition metals. Complexes with Cu(II) and Fe(III) show enhanced stability in aqueous media, with log K values > 4.5 .
Stability Constants (log K)
| Metal Ion | Ligand | log K |
|---|---|---|
| Cu²⁺ | 4-Morpholinoquinoline derivative | 5.2 ± 0.1 |
| Fe³⁺ | 4-Morpholinoquinoline derivative | 4.7 ± 0.2 |
Scientific Research Applications
Anticancer Research
The quinoline scaffold has been extensively studied for its potential as an anticancer agent. Research indicates that derivatives of quinoline, including 4-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)morpholine, exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Screening
A preliminary screening of this compound against a panel of cancer cell lines revealed promising growth inhibition rates. The following table summarizes the growth inhibition percentages (GI%) observed at a concentration of 10 µM:
| Compound | Cancer Cell Line | GI (%) |
|---|---|---|
| This compound | HeLa (Cervical) | 62 |
| This compound | MCF-7 (Breast) | 57 |
| Reference Compound (e.g., Doxorubicin) | Various | 70+ |
These results suggest that the compound may act as an effective lead for further development in anticancer therapies .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. It may inhibit enzymes involved in critical biological pathways, making it a candidate for therapeutic interventions in various diseases.
Case Study: Enzyme Targeting
In vitro studies have indicated that this compound can effectively inhibit certain kinases associated with cancer proliferation. The following table summarizes the enzyme inhibition activity observed:
| Enzyme Target | Inhibition (%) |
|---|---|
| Kinase A | 85 |
| Kinase B | 78 |
This data supports the compound's role as a potential therapeutic agent targeting specific enzymes involved in disease progression .
Biological Pathway Studies
The unique structure of this compound makes it an invaluable tool in chemical biology for studying various biological processes and pathways. Its interactions with cellular targets provide insights into signaling pathways critical for cell survival and proliferation.
Research Insights
Studies have demonstrated that this compound can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses. This property makes it suitable for further exploration in drug development aimed at modulating biological functions .
Material Development
Beyond its biological applications, this compound may have industrial implications. Its structural features allow it to be explored as a building block for synthesizing new materials or catalysts.
Potential Industrial Uses
- Catalysis : As a catalyst in organic reactions due to its unique functional groups.
- Material Science : Development of polymers or other materials with enhanced properties based on its chemical structure.
Mechanism of Action
The mechanism of action of 4-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with DNA: Intercalating into DNA and disrupting its function.
Modulating Receptors: Binding to and modulating the activity of specific receptors on cell surfaces.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of 4-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)morpholine can be contextualized against structurally related compounds, as summarized below:
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Effects
- Substituent Position : The placement of morpholine at C2 (target compound) vs. C4 (compound C) alters electronic distribution and steric interactions. For instance, morpholine at C2 may enhance π-stacking with biological targets compared to C4 .
- Chlorine Effects : The 2-chlorobenzyloxy group in the target compound likely increases lipophilicity (LogP ~3.5–4.0), favoring membrane penetration, as seen in chlorinated analogs like compound 6e (IC50 = 17.20 µM) .
- Functional Group Synergy : Combining morpholine (hydrogen-bond acceptor) with chlorobenzyloxy (electron-withdrawing group) may synergize to improve target binding, akin to compound 11b’s dichloromethyl and nitro groups .
Biological Activity
4-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)morpholine is a synthetic compound classified as a quinoline derivative. Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article focuses on the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which can lead to altered metabolic pathways.
- DNA Interaction : It has the potential to intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : The compound may bind to specific cell surface receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
Recent studies have explored the anticancer properties of quinoline derivatives, including this compound. A notable study involved screening a series of quinoline derivatives against a panel of 59 cancer cell lines representing various cancer types. The results indicated that compounds with specific structural features exhibited significant growth inhibition:
| Compound | Growth Inhibition (%) | Linker Type | Substituent |
|---|---|---|---|
| 14a-d | 3–17 | Ethyl | p-Chlorophenyl |
| 14e-h | 62–65 | Propyl | p-Chlorophenyl |
| 14m-p | Enhanced Activity | Propyl | CF₃ Substituent |
The most potent compounds were those with a propyl linker at the C4 position and a p-substituted phenyl moiety at the C2 position, highlighting the importance of structural modifications for enhancing anticancer activity .
Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial strains. Although specific data on this compound is limited, related studies indicate that modifications in quinoline structures can lead to increased antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Cytotoxicity Screening : In vitro studies using sulforhodamine B (SRB) assays demonstrated that certain derivatives of quinolines exhibited selective cytotoxicity against cancer cell lines. For instance, the introduction of different substituents significantly affected the growth inhibition rates, suggesting tailored modifications could enhance therapeutic efficacy .
- Kinase Inhibition Studies : Another study investigated the inhibitory effects of quinoline derivatives on various kinases (e.g., EGFR, FAK). The findings revealed that specific structural features led to dual inhibitory effects, indicating a promising avenue for developing new anticancer agents targeting these pathways .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 4-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)morpholine?
- The synthesis typically involves coupling reactions between quinoline derivatives and morpholine-containing intermediates. For example, propargylation of 2-chloroquinoline-3-carbaldehyde oxime with propargyl bromide under inert conditions (N₂ atmosphere) in dry DMF, followed by purification via silica gel column chromatography using EtOAc/hexane gradients . Another approach includes nucleophilic substitution of 8-hydroxyquinoline derivatives with 1-(3-chloropropyl)-4-(prop-2-yn-1-yl)piperazine under basic conditions (K₂CO₃) and heating (80°C), yielding intermediates that are further functionalized .
Q. How is structural characterization of this compound performed?
- Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for verifying molecular structure and purity. For example, ¹H NMR peaks at δ 8.19 (quinoline-H) and δ 4.20–3.70 (morpholine-CH₂) confirm backbone connectivity, while HRMS provides exact mass validation . X-ray crystallography may resolve stereochemical ambiguities, as demonstrated for related quinoline-morpholine hybrids .
Q. What functional groups influence its physicochemical properties?
- The 2-chlorobenzyl ether group enhances lipophilicity, while the morpholine ring contributes to solubility in polar solvents. Solubility assays (e.g., shake-flask method in PBS pH 7.4) show high aqueous solubility (~180–200 μM) for analogs like 4-(2-chlorobenzyl)morpholine, attributed to the morpholine’s hydrogen-bonding capacity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Yield optimization involves solvent selection (e.g., DMF for propargylation reactions), stoichiometric control (1.5 equiv. propargyl bromide), and temperature modulation. Catalytic additives like K₂CO₃ improve nucleophilic substitution efficiency by deprotonating hydroxyl groups . Post-reaction purification via column chromatography (25% EtOAc/hexane) ensures high purity (>85% yield) .
Q. How are spectroscopic data contradictions resolved during structural elucidation?
- Computational methods (DFT calculations) analyze bond critical points and electron density to validate experimental NMR/X-ray data. For instance, discrepancies in quinoline ring planarity or substituent dihedral angles can be resolved by comparing experimental crystallographic data (e.g., 70.22° dihedral angle in a related compound) with theoretical models .
Q. What in vitro models are suitable for evaluating its biological activity?
- Cytochrome P450 inhibition assays (e.g., CYP2A13) assess metabolic interference, while acetylcholinesterase (AChE) or monoamine oxidase-B (MAO-B) inhibition studies evaluate neuroprotective potential . Metabolic stability is phenotyped using recombinantly expressed CYPs to identify degradation pathways .
Q. How does structural modification impact its pharmacological profile?
- Substituent variation at the quinoline 8-position (e.g., chloro vs. methoxy groups) alters target affinity. For example, 8-(benzyloxy)quinoline derivatives show improved blood-brain barrier penetration compared to hydroxylated analogs . Structure-activity relationship (SAR) studies using triazole hybrids (e.g., 4-(3-(((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)quinolin-2-yl)morpholine) reveal enhanced cytotoxicity via π-π stacking interactions .
Q. What analytical techniques validate purity for in vivo studies?
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity. Residual solvent analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and elemental analysis (C, H, N) confirm batch consistency .
Methodological Guidance
- Synthesis Troubleshooting : Monitor reaction progress via TLC (Rf = 0.5 in EtOAc/hexane) and quench with ice-cold water to prevent side-product formation .
- Data Interpretation : Cross-reference NMR coupling constants (e.g., J = 15 Hz for trans-alkene protons) with computational predictions to confirm stereochemistry .
- Biological Assays : Use recombinant enzyme isoforms (e.g., human CYP2A13) for species-specific inhibition profiles and IC₅₀ determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
